![molecular formula C19H17NO3 B5331376 4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid](/img/structure/B5331376.png)
4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid, also known as CIVB, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of stilbenes and is a derivative of trans-resveratrol. CIVB has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Mecanismo De Acción
4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid exerts its biological effects through various mechanisms. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid can also inhibit the activity of various enzymes involved in cancer cell proliferation, such as matrix metalloproteinases and histone deacetylases.
Biochemical and Physiological Effects:
4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. 4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid can also modulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid is also stable and has a long shelf life, which makes it suitable for long-term experiments. However, one of the limitations of 4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid is its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid. One potential direction is to study its potential in treating other neurodegenerative diseases such as Huntington's disease. Another direction is to investigate its potential in treating other types of cancer. Further studies can also be conducted to optimize the synthesis method of 4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid and to improve its solubility in water.
Conclusion:
In conclusion, 4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid is a synthetic compound that has shown potential in various scientific research applications. It has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. Further studies are needed to fully understand the potential of 4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid in treating various diseases and to optimize its use in lab experiments.
Métodos De Síntesis
4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid can be synthesized through a multi-step process starting from 4-isopropoxybenzaldehyde. The first step involves the synthesis of 4-isopropoxyphenylacetic acid, which is then converted to 4-isopropoxyphenylacetonitrile. This is followed by a Knoevenagel condensation reaction with 4-carboxybenzaldehyde to produce 4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid.
Aplicaciones Científicas De Investigación
4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid has been studied for its potential in various scientific research applications. It has been shown to have anti-cancer properties, with studies indicating that it can inhibit the growth and proliferation of cancer cells. 4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and can reduce oxidative stress in the brain.
Propiedades
IUPAC Name |
4-[(E)-1-cyano-2-(4-propan-2-yloxyphenyl)ethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13(2)23-18-9-3-14(4-10-18)11-17(12-20)15-5-7-16(8-6-15)19(21)22/h3-11,13H,1-2H3,(H,21,22)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGFPCIWEXBFBX-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5331295.png)

![N-methyl-7-(3-methylbut-2-enoyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5331317.png)
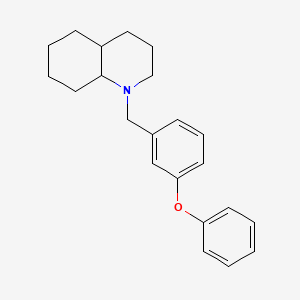
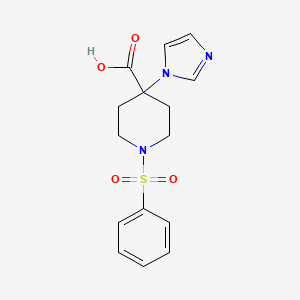
![3-methoxy-4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5331337.png)
![N-(3-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5331340.png)
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-3-methoxypyridine-2-carboxamide](/img/structure/B5331348.png)
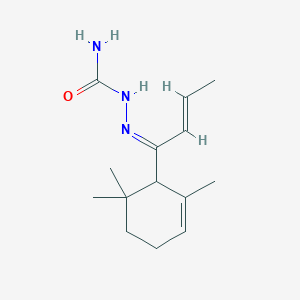
![2-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}nicotinonitrile](/img/structure/B5331367.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carbonitrile](/img/structure/B5331380.png)
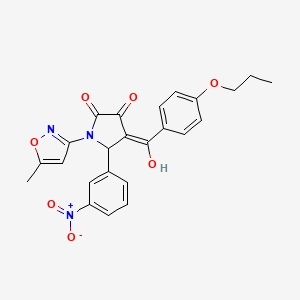
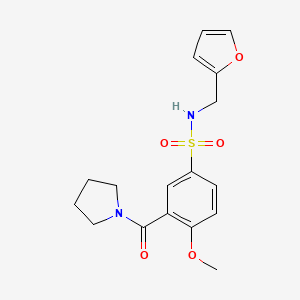
![4-fluoro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5331392.png)